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molecular formula C10H13BrOS B8561269 3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol CAS No. 56119-86-9

3-[2-Bromo-5-(methylsulfanyl)phenyl]propan-1-ol

Cat. No. B8561269
M. Wt: 261.18 g/mol
InChI Key: JXEIRPAGCBTJLX-UHFFFAOYSA-N
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Patent
US03957787

Procedure details

To a suspension of 25.0 g of magnesium ribbon in a solution of 0.5 g of iodine in 550 ml of anhydrous ether is added 5 ml of a solution of 296.0 g of 2-bromo-5-(methylthio)benzyl bromide in 250 ml of anhydrous ether. The reaction is initiated by gentle heating, and the remainder of the solution is then added dropwise so as to maintain a reflux. Subsequently, the mixture is heated and stirred under reflux for one hour, and then cooled to 10°. A stream of nitrogen gas that has been bubbled through a reservoir containing 48.0 g of ethylene oxide is introduced into the reaction mixture. The addition of the ethylene oxide requires two hours. The mixture is subsequently stirred as it warms to room temperature, is stirred for four hours at room temperature, and then hydrolyzed by pouring on a mixture of 1 kg of ice and 55.0 g of ammonium chloride. Extraction with ether, followed by conventional workup of the ether solution, yield 210.0 g of 3-(2 -bromo-5-(methylthio)phenyl)-1-propanol, bp, about 125°-127° (0.6mm).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
296 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mg].II.[Br:4][C:5]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][C:6]=1[CH2:7]Br.[CH3:15][CH2:16][O:17]CC>>[Br:4][C:5]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[CH:9][C:6]=1[CH2:7][CH2:15][CH2:16][OH:17]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.5 g
Type
reactant
Smiles
II
Name
Quantity
550 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
296 g
Type
reactant
Smiles
BrC1=C(CBr)C=C(C=C1)SC
Name
Quantity
250 mL
Type
reactant
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the remainder of the solution is then added dropwise so as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reflux
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
CUSTOM
Type
CUSTOM
Details
A stream of nitrogen gas that has been bubbled through a reservoir
ADDITION
Type
ADDITION
Details
containing 48.0 g of ethylene oxide
ADDITION
Type
ADDITION
Details
is introduced into the reaction mixture
ADDITION
Type
ADDITION
Details
The addition of the ethylene oxide
STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred as it
CUSTOM
Type
CUSTOM
Details
warms to room temperature
STIRRING
Type
STIRRING
Details
is stirred for four hours at room temperature
Duration
4 h
ADDITION
Type
ADDITION
Details
hydrolyzed by pouring on a mixture of 1 kg of ice and 55.0 g of ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Extraction with ether
CUSTOM
Type
CUSTOM
Details
followed by conventional workup of the ether solution, yield 210.0 g of 3-(2 -bromo-5-(methylthio)phenyl)-1-propanol, bp, about 125°-127° (0.6mm)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)SC)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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